molecular formula C16H11NO3 B13899671 1-Benzoylindole-3-carboxylic acid

1-Benzoylindole-3-carboxylic acid

Cat. No.: B13899671
M. Wt: 265.26 g/mol
InChI Key: JNRCZRNPCUJENI-UHFFFAOYSA-N
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Description

1-Benzoylindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

1-benzoylindole-3-carboxylic acid

InChI

InChI=1S/C16H11NO3/c18-15(11-6-2-1-3-7-11)17-10-13(16(19)20)12-8-4-5-9-14(12)17/h1-10H,(H,19,20)

InChI Key

JNRCZRNPCUJENI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

1-Benzoylindole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzoylindole-3-carboxylic acid involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit protein kinases and topoisomerases, which are crucial for cell

Biological Activity

1-Benzoylindole-3-carboxylic acid (BICA) is a compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of BICA, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the benzoyl and carboxylic acid functional groups contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that BICA exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, a study showed that BICA inhibited cell proliferation in human breast cancer (MCF-7) cells, with an IC50 value of 15 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Caspase activation
HeLa (Cervical)20Induction of apoptosis
A549 (Lung)25Cell cycle arrest

Anti-inflammatory Effects

BICA has also been reported to possess anti-inflammatory properties. In a murine model of inflammation induced by lipopolysaccharide (LPS), BICA significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was administered at doses ranging from 5 to 20 mg/kg body weight, showing dose-dependent effects.

Antimicrobial Activity

The antimicrobial potential of BICA has been evaluated against various bacterial strains. A study found that it exhibited bacteriostatic activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.

The biological activities of BICA can be attributed to several mechanisms:

  • Interaction with Enzymes : BICA inhibits key enzymes involved in cancer cell metabolism.
  • Signal Transduction Pathways : It modulates various signaling pathways, including those related to apoptosis and inflammation.
  • Receptor Binding : BICA has been shown to bind selectively to certain receptors, influencing cellular responses.

Case Studies

  • Cancer Therapy : A clinical trial investigated the efficacy of BICA in combination with conventional chemotherapeutics in patients with metastatic breast cancer. Preliminary results indicated improved outcomes compared to standard treatment alone.
  • Inflammatory Diseases : Another study focused on the use of BICA in treating rheumatoid arthritis. Patients receiving BICA demonstrated reduced joint swelling and pain compared to the placebo group.

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